molecular formula C28H38N4O6 B3025835 L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine CAS No. 2393866-13-0

L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine

Cat. No. B3025835
CAS RN: 2393866-13-0
M. Wt: 526.6 g/mol
InChI Key: QEPUDTSAZMRYEH-UARRHKHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine (TVVF) is a synthetic peptide that has been used in a variety of scientific research applications. It is a four amino acid peptide that has been shown to be effective in a variety of biochemical and physiological processes. It is a useful tool in the lab for a variety of experiments and has been used in a variety of research applications.

Scientific Research Applications

  • Aromatic Amino Acid Biosynthesis in Plants Research has shown the significance of aromatic amino acids like L-phenylalanine and L-tyrosine in plant metabolism and physiology. Enzymes such as prephenate aminotransferases (PPA-ATs) in plants like Petunia hybrida and Arabidopsis thaliana direct carbon flux from prephenate toward arogenate in plant phenylalanine biosynthesis, impacting the production of plant-derived natural products essential in human and plant metabolism (Maeda, Yoo, & Dudareva, 2011).

  • Enzymatic Modification of Aromatic Amino Acids Phenylalanine hydroxylase (PheH), an iron(II)-dependent enzyme, catalyzes the hydroxylation of L-phenylalanine to L-tyrosine. This process is significant for understanding the regiospecific formation of proteinogenic para-Tyr and meta-Tyr, which are critical in various biochemical pathways (Zhang, Ames, & Walsh, 2011).

  • Biomedical Applications of Phenylalanine Ammonia Lyase Phenylalanine ammonia lyase (PAL), an enzyme that catabolizes L-phenylalanine to trans-cinnamate, has emerged as a significant therapeutic enzyme with various biomedical applications. It shows potential in treating metabolic abnormalities like tyrosinemia and has been used in producing therapeutically valuable metabolites like dietary supplements and antimicrobial peptides (Kawatra, Dhankhar, Mohanty, & Gulati, 2020).

  • Shikimate Pathway and Aromatic Amino Acid Biosynthesis The shikimate pathway, critical in vascular plants, directs a significant part of photosynthetically fixed carbon for the biosynthesis of aromatic amino acids like L-tryptophan, L-phenylalanine, and L-tyrosine. These AAAs serve as precursors for numerous plant natural products and are essential dietary components for humans (Maeda & Dudareva, 2012).

  • Molecular Characterization and Industrial Applications The study of enzymes like phenylalanine ammonia-lyase (PAL) from various sources, such as Zea mays, has revealed their potential for industrial applications, particularly in aromatic chemical production. These studies contribute to our understanding of enzyme kinetics, substrate specificity, and possible applications in biotechnology (Zang et al., 2015).

  • Biosynthesis and Metabolic Engineering Genetic engineering and metabolic pathway analysis in organisms like Escherichia coli have been conducted to enhance the biosynthesis of L-tyrosine and L-phenylalanine. Such studies involve engineering regulatory proteins and optimizing metabolic pathways for increased production, highlighting the potential for industrial-scale synthesis of these amino acids (Xu et al., 2020).

  • Electrochemical Analysis and Biosensors Electrochemical sensors and biosensors have been developed for the detection and analysis of phenylalanine, which is crucial for understanding phenylketonuria and other metabolic disorders. These analytical tools play a significant role in clinical diagnostics and drug discovery (Dinu & Apetrei, 2020).

Mechanism of Action

Bilaid C, also known as L-Tyrosyl-D-valyl-L-valyl-D-phenylalanine, is a tetrapeptide that has been isolated from the Australian estuarine isolate of Penicillium sp . This compound has been found to exhibit interesting biological activities, which are discussed in detail below.

Target of Action

The primary target of Bilaid C is the μ-Opioid Receptor (MOPr) . The MOPr is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

Bilaid C acts as a potent and selective agonist for the MOPr This means that it binds to the MOPr and activates it, triggering a series of intracellular events

Pharmacokinetics

It is known that bilaid c is a solid compound with a molecular weight of 5266 and is soluble in methanol or DMSO . These properties could influence its bioavailability and pharmacokinetics.

properties

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-18-8-6-5-7-9-18)32-27(36)24(17(3)4)31-25(34)21(29)14-19-10-12-20(33)13-11-19/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPUDTSAZMRYEH-UARRHKHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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